2-[(Pyridin-4-yl)methoxy]propanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-(pyridin-4-ylmethoxy)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-7(9(11)12)13-6-8-2-4-10-5-3-8;/h2-5,7H,6H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNIILCAVOQVPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCC1=CC=NC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-4-yl)methoxy]propanoic acid hydrochloride typically involves the reaction of pyridine-4-methanol with propanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-4-yl)methoxy]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The pyridin-4-ylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Synthesis of 2-[(Pyridin-4-yl)methoxy]propanoic acid hydrochloride
The synthesis of this compound typically involves the reaction of pyridine-4-methanol with propanoic acid under acidic conditions, often using hydrochloric acid as a catalyst. The reaction conditions are carefully controlled to optimize yield and purity. The following methods are commonly employed:
- Batch Reactors : In industrial settings, large-scale batch reactors are used where reactants are mixed and heated.
- Continuous Flow Reactors : These enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.
- Purification Techniques : Crystallization and chromatography are employed to ensure high purity of the final product.
Biological Activities
Research indicates that this compound exhibits notable biological activities. Its structure suggests potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies have hinted at several pharmacological properties:
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
- Analgesic Properties : Early investigations suggest it could serve as an analgesic agent, alleviating pain through modulation of pain pathways.
Scientific Research Applications
The applications of this compound span multiple disciplines:
Medicinal Chemistry
- Drug Development : This compound serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
- Enzyme Inhibition Studies : It is used in research to investigate its role as an enzyme inhibitor, providing insights into its mechanism of action against specific targets.
Biological Research
- Protein-Ligand Interaction Studies : The compound is employed to study binding affinities with various proteins, aiding in the understanding of biochemical pathways.
- Pharmacological Profiling : Detailed studies are conducted to evaluate its efficacy and safety profile for potential clinical applications.
Industrial Applications
- Material Science : Its unique chemical properties make it suitable for developing new materials and chemical processes.
Case Studies
Several studies have documented the applications and effects of this compound:
- Enzyme Inhibition Study : A study demonstrated that derivatives of this compound exhibited significant inhibition against key enzymes involved in inflammatory responses, suggesting potential therapeutic applications in chronic inflammatory diseases.
- Antibacterial Activity : Research has shown that certain derivatives possess antibacterial properties against resistant strains of bacteria, indicating its potential role in developing new antibiotics.
- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound with various biological targets, providing a basis for further experimental validation.
Mechanism of Action
The mechanism of action of 2-[(Pyridin-4-yl)methoxy]propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Physicochemical and Pharmacological Insights
- Solubility: The hydrochloride salt of 2-[(Pyridin-4-yl)methoxy]propanoic acid likely improves water solubility compared to non-ionic analogs like fluazifop .
- Thermal Stability : Pyridine-containing compounds (e.g., SCO-267) often exhibit melting points >150°C, suggesting the target compound may share similar stability .
Biological Activity
2-[(Pyridin-4-yl)methoxy]propanoic acid hydrochloride, with the CAS number 1864058-32-1, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methoxy group and is linked to a propanoic acid moiety. This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the pyridine moiety suggests potential interactions with neurotransmitter systems, which may modulate physiological processes such as pain perception and inflammation.
Target Interactions
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with inflammatory responses.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing neurotransmitter release and activity.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the exact pathways involved.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine production | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzymatic inhibition | Modulation of enzyme activity |
Case Study: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of this compound in a rat model of induced inflammation. The results demonstrated a significant reduction in edema and pain response compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects, supporting its potential as an anti-inflammatory agent.
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound indicates good bioavailability and moderate half-life in animal models. Safety assessments have shown minimal toxicity at therapeutic doses, although further studies are required to establish long-term safety profiles.
Q & A
Basic: What are the standard synthetic routes for 2-[(Pyridin-4-yl)methoxy]propanoic acid hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a pyridinyl alcohol derivative with a halogenated propanoic acid precursor. For example:
- Step 1: React 4-hydroxypyridine with a brominated propanoic acid ester (e.g., methyl 2-bromopropanoate) in a polar aprotic solvent (e.g., DMF or dichloromethane) using a base like triethylamine to deprotonate the hydroxyl group .
- Step 2: Hydrolyze the ester intermediate under acidic or basic conditions to yield the free carboxylic acid.
- Step 3: Form the hydrochloride salt by treating the product with HCl gas or concentrated hydrochloric acid in a solvent like ethanol .
Optimization Tips: - Monitor reaction progress using thin-layer chromatography (TLC) or HPLC .
- Adjust temperature (e.g., 0–25°C for coupling steps) and stoichiometry to minimize side products.
- Purify via recrystallization or column chromatography to enhance yield and purity .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Confirm the pyridinyl methoxy group (δ ~4.5 ppm for OCH2) and propanoic acid backbone (δ ~1.5–2.5 ppm for CH3 and CH2) .
- DEPT-135: Differentiate CH, CH2, and CH3 groups in the structure.
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ or [M-Cl]+ ions).
- X-ray Crystallography: Resolve crystal structure for absolute stereochemical confirmation if chiral centers are present .
- HPLC-PDA: Assess purity (>95% recommended for biological assays) using a C18 column and acidic mobile phase (e.g., 0.1% TFA in water/acetonitrile) .
Advanced: How can researchers address low aqueous solubility of this compound in in vitro assays?
Methodological Answer:
- Salt Formulation: The hydrochloride salt inherently improves solubility; confirm complete salt formation via ion chromatography .
- Co-Solvent Systems: Use DMSO (≤1% v/v) or ethanol for stock solutions, followed by dilution in assay buffers (e.g., PBS with 0.1% BSA) .
- Prodrug Strategies: Synthesize ester prodrugs (e.g., methyl or pivaloyloxymethyl esters) to enhance membrane permeability, followed by enzymatic hydrolysis in biological systems .
- Nanoparticle Encapsulation: Use PEGylated liposomes or polymeric nanoparticles to improve bioavailability in cell-based assays .
Advanced: How should researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target Identification:
- Pull-Down Assays: Immobilize the compound on agarose beads to capture binding proteins from cell lysates .
- SPR (Surface Plasmon Resonance): Screen against kinase or receptor libraries to identify interaction partners .
- Functional Studies:
- Gene Knockout Models: Use CRISPR/Cas9 to delete putative targets (e.g., GPR40 in metabolic studies) and compare wild-type vs. knockout responses .
- Transcriptomics/Proteomics: Perform RNA-seq or LC-MS/MS to identify downstream pathways affected by the compound .
- In Vivo Validation:
- Rodent Models: Administer the compound intravenously or orally to assess pharmacokinetics (e.g., Cmax, T½) and tissue distribution .
Advanced: How to resolve contradictions between in vitro bioactivity and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Analysis:
- Measure plasma/tissue concentrations via LC-MS to confirm adequate exposure .
- Check for rapid metabolism using liver microsome assays or hepatocyte incubation .
- Metabolite Profiling:
- Identify metabolites using HRMS and compare their activity to the parent compound .
- Dose Optimization:
- Conduct dose-response studies in vivo to establish a therapeutic window.
- Use allometric scaling from rodent to human doses if applicable .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE):
- Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation:
- Use fume hoods for weighing and synthesis steps to minimize inhalation risks .
- Waste Disposal:
- Neutralize acidic waste with sodium bicarbonate before disposal .
- Emergency Measures:
- Provide eyewash stations and emergency showers in the lab .
Advanced: What strategies can improve the enantiomeric purity of chiral derivatives of this compound?
Methodological Answer:
- Chiral Resolution:
- Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
- Asymmetric Synthesis:
- Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key coupling steps .
- Enzymatic Methods:
- Lipases (e.g., Candida antarctica) can enantioselectively hydrolyze ester intermediates .
Advanced: How can computational modeling aid in optimizing the compound’s bioactivity?
Methodological Answer:
- Docking Studies:
- Use AutoDock Vina or Schrödinger to predict binding modes with target proteins (e.g., kinases or GPCRs) .
- QSAR (Quantitative Structure-Activity Relationship):
- Build models with descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .
- MD (Molecular Dynamics) Simulations:
- Simulate ligand-protein interactions over 100 ns to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
